tert-Butyl cis-6-oxo-7-oxa-5-azaspiro[3.4]octane-2-carboxylate
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Overview
Description
tert-Butyl (2S,4S)-6-oxo-7-oxa-5-azaspiro[3.4]octane-2-carboxylate: is a spirocyclic compound that has garnered interest in the field of chemical synthesis and drug discovery. This compound is characterized by its unique spirocyclic structure, which provides a new area of chemical space with straightforward functional handles for further diversification .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl (2S,4S)-6-oxo-7-oxa-5-azaspiro[3.4]octane-2-carboxylate typically involves the formation of the spirocyclic core through a series of organic reactions. One common method involves the reaction of a suitable azetidine derivative with a carbonyl compound under controlled conditions to form the spirocyclic structure .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl (2S,4S)-6-oxo-7-oxa-5-azaspiro[3.4]octane-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Conditions for substitution reactions vary depending on the specific functional groups involved.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
Chemistry: In chemistry, tert-butyl (2S,4S)-6-oxo-7-oxa-5-azaspiro[3.4]octane-2-carboxylate is used as a building block for the synthesis of more complex molecules. Its spirocyclic structure provides unique three-dimensional profiles that are valuable in drug discovery .
Biology and Medicine: Its unique structure allows for the exploration of new chemical spaces, which can lead to the discovery of novel therapeutic agents .
Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its versatility in chemical reactions makes it a valuable intermediate in various manufacturing processes .
Mechanism of Action
The mechanism of action of tert-butyl (2S,4S)-6-oxo-7-oxa-5-azaspiro[3.4]octane-2-carboxylate involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on target molecules, thereby modulating their activity. This can lead to various biological effects, depending on the specific targets and pathways involved .
Comparison with Similar Compounds
- tert-Butyl 8-oxo-5-thia-2-azaspiro[3.4]octane-2-carboxylate
- tert-Butyl 8-hydroxy-5-thia-2-azaspiro[3.4]octane-2-carboxylate
- tert-Butyl 2,6-diazaspiro[3.4]octane-2-carboxylate
Uniqueness: What sets tert-butyl (2S,4S)-6-oxo-7-oxa-5-azaspiro[3.4]octane-2-carboxylate apart from similar compounds is its specific spirocyclic structure and the presence of both oxygen and nitrogen atoms within the ring. This unique arrangement provides distinct chemical properties and reactivity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C11H17NO4 |
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Molecular Weight |
227.26 g/mol |
IUPAC Name |
tert-butyl 6-oxo-7-oxa-5-azaspiro[3.4]octane-2-carboxylate |
InChI |
InChI=1S/C11H17NO4/c1-10(2,3)16-8(13)7-4-11(5-7)6-15-9(14)12-11/h7H,4-6H2,1-3H3,(H,12,14) |
InChI Key |
GERVMNQPASNLGP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)C1CC2(C1)COC(=O)N2 |
Origin of Product |
United States |
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